Streptothricin E: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces
Streptothricin E: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Abstract
Streptothricins, a class of broad-spectrum aminoglycoside antibiotics, were first discovered in 1942 from the soil bacterium Streptomyces lavendulae.[1][2] These antibiotics are unique for their structure, which includes a streptolidine lactam ring, a gulosamine sugar, and a β-lysine homopolymer chain. The length of this β-lysine chain varies, giving rise to different streptothricin analogues, designated as streptothricin F (one β-lysine), E (two β-lysines), D (three β-lysines), and so on. While the initial mixture, known as nourseothricin, showed promise due to its activity against both Gram-positive and Gram-negative bacteria, its clinical development was halted due to toxicity concerns.[2] However, with the rising threat of antibiotic resistance, there is renewed interest in developing streptothricin-based drugs. This guide provides an in-depth technical overview of the discovery, isolation, and characterization of a specific analogue, Streptothricin E, from Streptomyces.
Discovery and Producing Organisms
The first streptothricin complex was isolated by Waksman and Woodruff in 1942 from Streptomyces lavendulae.[1][2] It was later understood that this was a mixture of closely related compounds.[2] Over the years, various Streptomyces species have been identified as producers of streptothricins, including:
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Streptomyces lavendulae[1]
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Streptomyces qinlingensis[3]
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Streptomyces nojiriensis[4]
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Streptomyces rochei
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Streptomyces fimbriatus[5]
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Streptomyces sp. fd1-xmd and fd2-tb
These filamentous Gram-positive bacteria are predominantly found in soil and are known for their complex secondary metabolism, making them a rich source of antibiotics.[1]
Fermentation for Streptothricin E Production
The production of Streptothricin E is achieved through submerged fermentation of a producing Streptomyces strain. The following protocol is a generalized procedure based on methods for streptothricin and other Streptomyces-derived antibiotics.
Media Composition
A suitable production medium is crucial for high yields of Streptothricin E. The following is a representative medium composition:
| Component | Concentration (g/L) | Purpose |
| Soluble Starch | 20.0 | Carbon Source |
| Soybean Meal | 10.0 | Nitrogen Source |
| Yeast Extract | 2.0 | Growth Factors, Nitrogen Source |
| K₂HPO₄ | 1.0 | Buffering Agent, Phosphorus Source |
| MgSO₄·7H₂O | 0.5 | Essential Ions |
| NaCl | 0.5 | Osmotic Balance, Essential Ions |
| CaCO₃ | 2.0 | pH Stabilization |
| pH | 7.0 - 7.2 | Optimal for Streptomyces growth |
Fermentation Protocol
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Inoculum Preparation: A seed culture is prepared by inoculating a suitable seed medium with spores or a mycelial suspension of the Streptomyces strain. The seed culture is incubated at 28-30°C for 48-72 hours with shaking at 200-250 rpm.
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Production Fermentation: The production medium is inoculated with 5-10% (v/v) of the seed culture.
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Incubation: The production culture is incubated at 28-30°C for 5-7 days with vigorous aeration and agitation (e.g., 250 rpm).
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Monitoring: The pH of the culture should be monitored and maintained between 7.0 and 8.0. Antibiotic production typically begins in the late exponential phase and maximizes in the stationary phase of growth.
Isolation and Purification of Streptothricin E
The isolation and purification of Streptothricin E from the fermentation broth is a multi-step process involving initial extraction and subsequent chromatographic separation.
Extraction of Crude Streptothricin Complex
This protocol is adapted from early methods for streptothricin isolation:
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Harvesting: After fermentation, the culture broth is harvested.
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Mycelial Separation: The mycelium is separated from the broth by centrifugation or filtration.
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Charcoal Adsorption: The clarified broth is adjusted to a neutral pH and stirred with activated charcoal (e.g., 10-20 g/L) for 1-2 hours to adsorb the streptothricin complex.
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Elution: The charcoal is collected by filtration and washed with water. The streptothricins are then eluted from the charcoal using an acidic solvent, such as 0.8 N formic acid in a 1:1 methanol-water solution.
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Concentration: The eluate is concentrated under reduced pressure to yield a crude extract of the streptothricin complex.
Purification of Streptothricin E
The separation of individual streptothricins is achieved using column chromatography.
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Ion-Exchange Chromatography: The crude extract is dissolved in a suitable buffer and applied to a cation-exchange column (e.g., IRC-50 or CM-Sephadex C-50). The column is washed and then eluted with a salt or pH gradient to separate the different streptothricin analogues based on their net positive charge, which is influenced by the number of β-lysine residues.
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Size-Exclusion Chromatography: Further purification can be achieved using a size-exclusion column, such as Sephadex LH-20, to separate the streptothricins based on their molecular size.[1]
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High-Performance Liquid Chromatography (HPLC): For final purification and analytical confirmation, reversed-phase HPLC can be employed. A C18 column with an ion-pairing agent in the mobile phase allows for the separation of the highly polar streptothricin analogues. A simple and reliable HPLC method has been developed for the quantitative analysis of streptothricins F, E, D, and C using a C18 column with a UV detector at 210 nm. The mobile phase consists of an aqueous solution of acetonitrile containing trifluoroacetic acid and octane-1-sulfonic acid sodium salt.[6]
Quantitative Data
Toxicity of Streptothricins
The toxicity of streptothricins is directly related to the length of the β-lysine chain, with toxicity increasing with the number of β-lysine residues.
| Streptothricin Analogue | Number of β-lysine residues | LD₅₀ in Mice (mg/kg) |
| Streptothricin F | 1 | 300 |
| Streptothricin E | 2 | 26 |
| Streptothricin D | 3 | ~10 |
| Streptothricin C | 4 | ~10 |
Data sourced from Dowgiallo et al., 2022.[1][2]
Antimicrobial Activity of Streptothricins
| Organism | Streptothricin F MIC (µM) | Streptothricin D MIC (µM) |
| Carbapenem-resistant Enterobacterales (CRE) (MIC₅₀) | 2 | 0.25 |
| Carbapenem-resistant Enterobacterales (CRE) (MIC₉₀) | 4 | 0.5 |
Data sourced from Morgan et al., 2023.[7][8]
Based on this trend, the MIC values for Streptothricin E are expected to be intermediate between those of Streptothricin F and D.
Visualizations
Experimental Workflow for Streptothricin E Isolation and Purification
Caption: Workflow for the isolation and purification of Streptothricin E.
Conclusion
Streptothricin E, as a member of the streptothricin family of antibiotics, represents a molecule of renewed interest in the face of growing antimicrobial resistance. Understanding the detailed methodologies for its production and purification is critical for further research and development. The protocols and data presented in this guide provide a comprehensive foundation for scientists and researchers working on the development of streptothricin-based therapeutics. Further studies are warranted to fully characterize the antimicrobial spectrum and therapeutic potential of pure Streptothricin E.
References
- 1. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06445B [pubs.rsc.org]
- 2. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation, structure elucidation and antibacterial activities of streptothricin acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New streptothricin-group antibiotics, AN-201 I and II. Screening, fermentation, isolation, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of a broad spectrum streptothricin like antibiotic from halotolerant Streptomyces fimbriatus isolate G1 associated with marine sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [A new HPLC method for determination of main constituents of the streptothricin complex. Analysis of nourseothricin, grisin and kormogrisin] [pubmed.ncbi.nlm.nih.gov]
- 7. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
